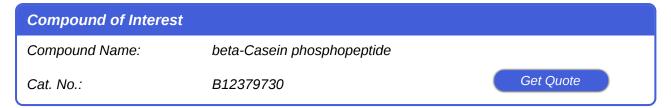


## Application of Beta-Casein Phosphopeptide in Functional Food Research

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

### Introduction

Beta-casein phosphopeptides ( $\beta$ -CPPs) are bioactive peptides derived from the enzymatic hydrolysis of  $\beta$ -casein, a major protein in bovine milk. These peptides are characterized by a high content of phosphoserine residues, which endows them with the ability to chelate divalent cations, most notably calcium. This property makes  $\beta$ -CPPs a subject of significant interest in functional food research, primarily for their potential to enhance mineral bioavailability and support bone health. This document provides detailed application notes and experimental protocols for researchers investigating the functional properties of  $\beta$ -CPPs.

## **Key Applications in Functional Food Research**

- Enhanced Mineral Bioavailability: The primary application of β-CPPs is to improve the
  absorption of minerals such as calcium and iron. By forming soluble complexes with these
  minerals in the intestine, β-CPPs prevent their precipitation and increase their availability for
  absorption.[1][2][3]
- Bone Health: By promoting calcium absorption and influencing bone metabolism, β-CPPs are investigated for their potential role in preventing osteoporosis and supporting bone development.[4][5][6]



- Antioxidant Properties: Some studies suggest that β-CPPs may possess antioxidant activities, which could contribute to their overall health benefits.
- Immune Modulation: There is emerging evidence that β-CPPs may have immunomodulatory effects.

### **Quantitative Data Summary**

The following tables summarize quantitative data from various in vitro and in vivo studies on the efficacy of  $\beta$ -casein phosphopeptides.

Table 1: In Vitro Calcium Binding and Transport

Parameter	β-CPP Product	Value	Reference
Purity	CPP1	18.37%	[1]
CPP2	25.12%	[1]	
Calcium Binding Capacity	CPP1	107.15 ± 6.27 mg/g	[1]
CPP2	142.56 ± 7.39 mg/g	[1]	
Increase in Calcium Transport (Caco-2 cells)	CPP1	21.78%	[1]
CPP2	53.68%	[1]	

Table 2: In Vivo Effects on Bone Metabolism in Rats



Parameter	Control Group	CPP2-Ca-H Group (1% Ca, 0.4% CPP2)	Reference
Femur Index (mg/mm)	~34	~38	[1]
Serum Ca <sup>2+</sup> (mmol/L)	~2.4	~2.7	[1]
Serum Osteocalcin (ng/mL)	~180	~220	[1]
Femoral Ca Content (mg/g)	~200	~220	[1]
Serum Alkaline Phosphatase (U/L)	~150	~120	[1]
Serum Parathyroid Hormone (pg/mL)	~110	~80	[1]
Urinary Pyridinoline (nmol/mmol creatinine)	~25	~18	[1]

## **Experimental Protocols**

# Protocol 1: Enzymatic Hydrolysis of $\beta$ -Casein to Produce $\beta$ -CPPs

This protocol describes the generation of  $\beta$ -CPPs from  $\beta$ -casein using enzymatic hydrolysis.

#### Materials:

- β-Casein powder
- Trypsin (from porcine pancreas)
- Chymotrypsin
- Deionized water



- Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
- Heating and stirring equipment
- Lyophilizer

#### Procedure:

- Substrate Preparation: Dissolve β-casein in deionized water to a final concentration of 10 g/L.
- Enzymatic Hydrolysis:
  - Adjust the pH of the β-casein solution to the optimal pH for the enzyme mixture (typically around pH 8.0).
  - Add a mixture of trypsin and chymotrypsin at an enzyme-to-substrate ratio of 1:1000 (w/w).
  - Incubate the mixture at 37°C for 3 hours with continuous stirring.
- Enzyme Inactivation: Heat the hydrolysate to 80°C for 20 minutes to inactivate the enzymes.
- Lyophilization: Freeze-dry the resulting hydrolysate to obtain a powdered β-CPP product.
- Characterization: The resulting peptides can be characterized using techniques like RP-HPLC to confirm the presence of β-CPPs.

# Protocol 2: In Vitro Calcium Transport Assay using Caco-2 Cells

This protocol details the methodology for assessing the effect of  $\beta$ -CPPs on calcium transport across a Caco-2 cell monolayer, a widely used in vitro model of the human intestinal epithelium.

#### Materials:

Caco-2 cells (passages 50-60)



- Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, nonessential amino acids, and antibiotics
- Transwell inserts (0.4 μm pore size)
- Hanks' Balanced Salt Solution (HBSS)
- β-CPP sample
- Calcium chloride (CaCl<sub>2</sub>)
- Calcium colorimetric assay kit

#### Procedure:

- · Cell Culture and Differentiation:
  - Culture Caco-2 cells in DMEM in a CO2 incubator at 37°C and 5% CO2.
  - Seed the cells onto Transwell inserts at a density of 2 x 10<sup>5</sup> cells/cm<sup>2</sup>.
  - Allow the cells to differentiate for 21 days, changing the medium every 2-3 days, to form a confluent monolayer.
- Calcium Transport Experiment:
  - Wash the Caco-2 cell monolayers with HBSS.
  - Add HBSS containing β-CPP and CaCl<sub>2</sub> (e.g., 2 mg/mL β-CPP and 10 mM CaCl<sub>2</sub>) to the apical side of the Transwell insert.
  - Add HBSS without β-CPP and CaCl<sub>2</sub> to the basolateral side.
  - Incubate at 37°C.
  - Collect samples from the basolateral side at various time points (e.g., 30, 60, 90, 120, 180, and 240 minutes).
- Calcium Quantification:



- Measure the calcium concentration in the collected basolateral samples using a calcium colorimetric assay kit according to the manufacturer's instructions.
- Calculate the amount of calcium transported across the monolayer over time.

# Protocol 3: In Vivo Assessment of Calcium Absorption and Bone Metabolism in a Rat Model

This protocol outlines an in vivo study in rats to evaluate the effects of dietary  $\beta$ -CPP supplementation on calcium absorption and bone health.

#### Materials:

- Male Sprague-Dawley rats (4 weeks old)
- Standard rat chow (AIN-93M diet)
- β-CPP sample
- Calcium carbonate (CaCO₃)
- Metabolic cages for urine and feces collection
- ELISA kits for bone metabolism markers (e.g., osteocalcin, alkaline phosphatase, parathyroid hormone, pyridinoline)
- ICP-OES for mineral analysis

#### Procedure:

- Animal Acclimatization and Diet Formulation:
  - Acclimatize rats for one week with free access to standard chow and water.
  - Prepare experimental diets based on the AIN-93M formulation with varying levels of calcium and β-CPP. For example:
    - Control group: Normal calcium diet (0.5% Ca).

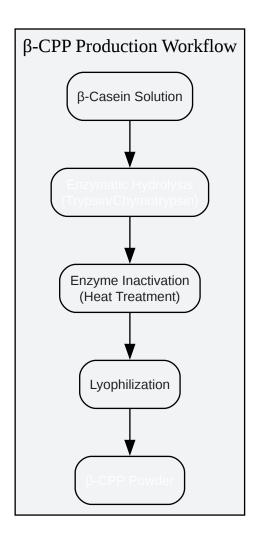


- High Calcium group: High calcium diet (1.0% Ca).
- $\beta$ -CPP group: High calcium diet supplemented with  $\beta$ -CPP (e.g., 0.4% w/w).
- Experimental Period:
  - Randomly assign rats to the different dietary groups (n=8-10 per group).
  - Feed the rats their respective diets for a period of 4 weeks.
  - Monitor food intake and body weight regularly.
- Sample Collection:
  - During the final week, house the rats in metabolic cages to collect 24-hour urine and feces for mineral balance studies.
  - At the end of the study, collect blood samples via cardiac puncture under anesthesia.
  - Euthanize the animals and collect femurs.
- Biochemical Analysis:
  - Analyze serum and urine for levels of calcium and bone metabolism markers using ELISA kits.
  - Determine the calcium content in the femurs and feces using ICP-OES after appropriate digestion.
- Data Analysis:
  - Calculate apparent calcium absorption and retention.
  - Statistically compare the data between the different dietary groups.

## Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to  $\beta$ -CPP research.

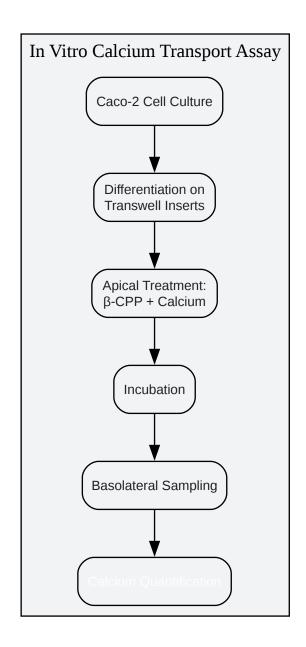




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Workflow for  $\beta$ -CPP Production.

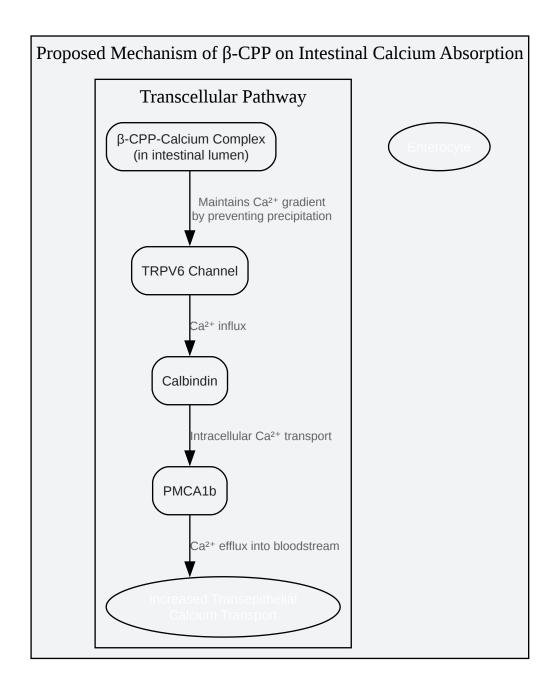




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In Vitro Caco-2 Cell Assay Workflow.





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Mechanism of  $\beta$ -CPP in Calcium Absorption.

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